Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXBUMBOKFXCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate involves the esterification of 4-hydroxy-2-methylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is explored as an intermediate in synthesizing bioactive molecules. Its derivatives may exhibit pharmacological activities such as:
- Anti-inflammatory Effects : Research indicates potential applications in developing anti-inflammatory drugs by modifying its structure to enhance bioactivity .
- Antimicrobial Properties : The compound's derivatives have been investigated for their ability to combat bacterial infections, demonstrating promising results in vitro against various pathogens .
Industrial Applications
In industrial contexts, this compound serves as a building block for producing specialty chemicals and materials. Its ability to undergo various transformations makes it suitable for creating:
- Polymers : The compound can be utilized in synthesizing polymers with specific properties tailored for various applications.
- Resins : Its reactivity allows it to be incorporated into resin formulations, enhancing their performance characteristics.
Case Study 1: Synthesis of Bioactive Derivatives
A study conducted by Wenjie Xue et al. focused on synthesizing novel derivatives based on the structure of this compound. The synthesized compounds were evaluated for their antibacterial activity against Staphylococcus aureus, showing significant potency compared to existing treatments .
Case Study 2: Industrial Application in Polymer Production
In an industrial setting, this compound was incorporated into a polymer matrix designed for medical applications. The resulting polymer exhibited enhanced mechanical properties and biocompatibility, making it suitable for use in biomedical devices .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can further participate in metabolic processes .
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The table below highlights key structural differences and their impact on physicochemical properties:
Conformational Analysis
The cyclohexane/cyclohexene ring conformation significantly influences molecular interactions:
- This compound : Prefers chair or twist-boat conformations due to equatorial positioning of hydroxyl and methyl groups to minimize 1,3-diaxial strain .
- Ethyl 6-(4-Cl-phenyl)-4-(4-F-phenyl)-2-oxocyclohex-3-ene-1-carboxylate : Exhibits screw-boat (disordered molecule A) and half-chair (molecule B) puckering, as quantified by Cremer-Pople parameters (Q, θ, φ) .
- Ethyl 2-amino-1-cyclohexene-1-carboxylate: The unsaturated cyclohexene ring adopts a planar conformation, enabling conjugation with the carboxylate group, which stabilizes transition states in reactions .
Biological Activity
Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by a cyclohexane ring with hydroxyl and ester functional groups. These features contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group may undergo hydrolysis, releasing the active carboxylic acid derivative, which can participate in various metabolic processes.
Pharmacological Activities
Research indicates that derivatives of this compound may exhibit several pharmacological activities:
- Anti-inflammatory : Studies suggest that derivatives can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
- Analgesic : Some derivatives show promise as pain relievers, potentially acting on pain pathways in the central nervous system.
- Antimicrobial : The compound has been explored for its ability to combat bacterial infections, with certain derivatives demonstrating activity against resistant strains.
Case Studies and Experimental Data
- In Vitro Studies :
- In Vivo Studies :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Focus on hydrogen bonding between the hydroxyl group and catalytic residues (e.g., serine hydrolases) .
- Kinetic assays : Monitor enzyme inhibition via UV-Vis spectroscopy, comparing IC₅₀ values with structurally similar esters .
- NMR titration : Assign key proton shifts (e.g., hydroxy and ester carbonyl signals) to map binding-induced conformational changes .
How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
Basic Research Question
- Solvent effects : Account for solvent-dependent chemical shifts (e.g., DMSO vs. CDCl₃) in NMR analysis .
- Dynamic effects : Use variable-temperature NMR to resolve overlapping signals caused by rotameric equilibria .
- Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computational vibrational spectra (DFT) .
What advanced computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?
Advanced Research Question
- Reactivity indices : Calculate Fukui functions (via Gaussian) to identify electrophilic centers (e.g., ester carbonyl carbon) .
- Transition state modeling : Use QM/MM methods to simulate nucleophilic attack (e.g., by amines) and predict activation energies .
- Solvent modeling : Include implicit solvent models (e.g., PCM) to assess solvation effects on reaction rates .
How can researchers validate crystallographic data for this compound to ensure structural accuracy?
Basic Research Question
- Validation tools : Use checkCIF/PLATON to flag outliers in bond lengths/angles and assess R-factor convergence .
- Twinned data : Apply SHELXL TWIN commands to refine structures with pseudo-merohedral twinning .
- Hirshfeld analysis : Map intermolecular interactions (e.g., C–H···O) to confirm packing stability .
What are the key differences in biological activity between this compound and its structural analogs?
Advanced Research Question
- Functional group impact : Compare hydroxyl vs. amino derivatives (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) in receptor binding assays .
- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) reduce membrane permeability, as shown in logP calculations (ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
